1,2-Dihydro Acenaphthylene-13C6

Description

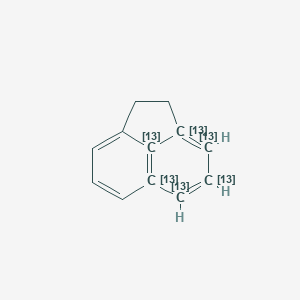

Structure

3D Structure

Properties

IUPAC Name |

1,2-dihydroacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H,7-8H2/i1+1,3+1,5+1,9+1,10+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRYPZZKDGJXCA-INDGIYAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC3=C2C1=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[13C]2=[13CH][13CH]=[13CH][13C]3=[13C]2C1=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201235797 | |

| Record name | Acenaphthylene-2a,3,4,5,5a,8b-13C6, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189811-57-2 | |

| Record name | Acenaphthylene-2a,3,4,5,5a,8b-13C6, 1,2-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189811-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenaphthylene-2a,3,4,5,5a,8b-13C6, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Dihydro Acenaphthylene 13c6

Strategic Considerations for Regioselective Carbon-13 Isotopic Incorporation

The primary challenge in synthesizing 1,2-Dihydroacenaphthylene-13C6 lies in the regioselective placement of the six ¹³C atoms. The most logical and efficient strategy involves the use of a pre-labeled, commercially available starting material that contains the desired six-membered ¹³C-labeled ring.

A key precursor for the synthesis is a naphthalene (B1677914) derivative where one of the aromatic rings is fully labeled with ¹³C. A highly effective and common starting material for such syntheses is [¹³C₆]-Benzene. This precursor ensures that the six carbon-13 atoms are incorporated as a complete aromatic ring unit, which simplifies the subsequent synthetic steps and guarantees the desired labeling pattern in the final product. The synthesis of various [¹³C₆]-labeled phenethylamine (B48288) derivatives has been successfully demonstrated starting from [¹³C₆]-Phenol, highlighting the utility of such precursors in complex syntheses. nih.gov

A plausible multi-step synthesis of 1,2-Dihydroacenaphthylene-13C6, starting from a ¹³C₆-labeled naphthalene precursor, can be envisioned through a convergent synthetic pathway. The synthesis of uniformly ¹³C-labeled PAHs, such as naphthalene, has been reported, providing a foundation for this approach. nih.gov

A potential synthetic route is outlined below:

Synthesis of [¹³C₆]-Naphthalene: A key intermediate, [¹³C₆]-Naphthalene, can be synthesized from [¹³C₆]-Benzene through various established methods, such as a Diels-Alder reaction followed by aromatization.

Acylation of [¹³C₆]-Naphthalene: The [¹³C₆]-Naphthalene can then undergo a Friedel-Crafts acylation reaction. For instance, reaction with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would introduce a four-carbon side chain to the labeled naphthalene core.

Reduction and Cyclization: The resulting keto-acid can then be subjected to a series of reduction and cyclization reactions to form the five-membered ring characteristic of the acenaphthene (B1664957) skeleton. A Clemmensen or Wolff-Kishner reduction would convert the ketone to a methylene (B1212753) group, followed by an intramolecular Friedel-Crafts acylation or a similar cyclization method to form the peri-fused ring.

Final Reduction: A final reduction step would yield the target molecule, 1,2-Dihydroacenaphthylene-13C6.

An alternative approach could involve the catalytic dehydrogenation of a corresponding ¹³C₆-labeled acenaphthene precursor, a method known for the synthesis of acenaphthylene (B141429) from acenaphthene. researchgate.net

The following table outlines a proposed synthetic scheme:

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Naphthalene Ring Formation | [¹³C₆]-Benzene | Dienophile, Diels-Alder reaction, Aromatization | [¹³C₆]-Naphthalene |

| 2 | Friedel-Crafts Acylation | [¹³C₆]-Naphthalene, Succinic anhydride | AlCl₃, inert solvent | 4-([¹³C₆]-1-naphthyl)-4-oxobutanoic acid |

| 3 | Clemmensen Reduction | 4-([¹³C₆]-1-naphthyl)-4-oxobutanoic acid | Zn(Hg), HCl | 4-([¹³C₆]-1-naphthyl)butanoic acid |

| 4 | Intramolecular Cyclization | 4-([¹³C₆]-1-naphthyl)butanoic acid | Polyphosphoric acid, heat | [¹³C₆]-Acenaphthen-1-one |

| 5 | Wolff-Kishner Reduction | [¹³C₆]-Acenaphthen-1-one | Hydrazine hydrate, KOH, heat | 1,2-Dihydroacenaphthylene-13C6 |

Optimization of Reaction Conditions for Isotopic Fidelity and Yield

The optimization of reaction conditions is critical to maximize the chemical yield and ensure the integrity of the isotopic label throughout the synthetic sequence. Key parameters to consider include reaction time, temperature, and the stoichiometry of reagents.

For reactions involving isotopically labeled compounds, minimizing side reactions that could lead to the loss or scrambling of the ¹³C label is paramount. For instance, in the Friedel-Crafts reactions, careful control of the catalyst concentration and temperature is necessary to prevent unwanted isomerizations or rearrangements. The use of milder reaction conditions, where possible, is generally preferred.

Furthermore, purification at each step is crucial to remove any unlabeled or partially labeled byproducts. Chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) are essential for isolating the desired isotopically labeled intermediates and the final product with high chemical and isotopic purity.

Evaluation of Isotopic Purity and Positional Labeling Homogeneity

The final and most critical step in the synthesis of 1,2-Dihydroacenaphthylene-13C6 is the rigorous evaluation of its isotopic purity and the confirmation that the ¹³C atoms are located at the intended positions.

Mass Spectrometry (MS) is the primary technique used to determine the isotopic enrichment of the final compound. High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecule, confirming the incorporation of six ¹³C atoms. The relative intensities of the molecular ion peaks corresponding to the unlabeled (M), partially labeled (M+1 to M+5), and fully labeled (M+6) species provide a quantitative measure of the isotopic purity. Isotope dilution mass spectrometry (IDMS) is a particularly powerful technique where a known amount of the ¹³C-labeled standard is used to accurately quantify the unlabeled analyte in a sample. nih.gov Studies have shown that the behavioral differences between native PAHs and their ¹³C-labeled internal standards during analytical cleanup steps are minimal, ensuring reliable quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically ¹³C NMR, is indispensable for confirming the positional homogeneity of the isotopic labeling. The ¹³C NMR spectrum of 1,2-Dihydroacenaphthylene-13C6 will exhibit signals only for the six labeled carbon atoms. The chemical shifts and coupling patterns (¹³C-¹³C couplings) will provide unambiguous evidence of the specific positions of the ¹³C atoms within the naphthalene ring. The absence of signals corresponding to the natural abundance ¹³C in the unlabeled portion of the molecule further confirms the high isotopic enrichment at the desired positions. Optimized ¹³C NMR parameters can significantly enhance the signal-to-noise ratio, allowing for a more accurate assessment. uchicago.edu

The following table summarizes the analytical techniques used for quality control:

| Analytical Technique | Parameter Evaluated | Expected Outcome |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic Enrichment | A dominant molecular ion peak corresponding to the mass of C₆¹³C₆H₁₀. |

| Isotope Dilution Mass Spectrometry (IDMS) | Quantitative Accuracy | Reliable quantification of the unlabeled analyte. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Positional Labeling | Signals corresponding only to the six labeled carbon atoms in the aromatic ring with characteristic chemical shifts and coupling constants. |

Advanced Spectroscopic Characterization and Elucidation of 1,2 Dihydro Acenaphthylene 13c6

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous characterization of molecular structures. The incorporation of six 13C isotopes into the acenaphthene (B1664957) backbone significantly enhances the sensitivity and utility of 13C NMR-based experiments, providing profound insights into the molecule's electronic environment and connectivity.

Detailed 13C NMR Chemical Shift Analysis and Multiplicity Patterns for Positional Elucidation

The 13C NMR spectrum of 1,2-Dihydro Acenaphthylene-13C6 provides precise information about the chemical environment of each carbon atom. In the labeled compound, the signals corresponding to the six 13C-enriched aromatic carbons are dramatically enhanced in intensity compared to the signals from the carbons at natural abundance (approximately 1.1%).

The chemical shifts (δ) are influenced by the hybridization and electronic environment of the carbon atoms. The sp2-hybridized aromatic carbons resonate at lower field (higher ppm values) compared to the sp3-hybridized aliphatic carbons of the ethylene (B1197577) bridge. Due to the molecule's symmetry (C2v), the carbons appear as six unique signals in the proton-decoupled 13C NMR spectrum. The labeling pattern, typically across the aromatic rings, is crucial for specific applications. Assuming the six 13C atoms replace the six carbons of one of the naphthalene (B1677914) rings, the chemical shifts can be predicted.

Table 1: Predicted 13C NMR Chemical Shifts for 1,2-Dihydro Acenaphthylene (B141429)

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) |

| C1, C2 | sp3 | ~30.5 | Triplet |

| C2a, C8b | sp2 | ~140.1 | Singlet |

| C3, C8 | sp2 | ~127.5 | Doublet |

| C4, C7 | sp2 | ~122.1 | Doublet |

| C5, C6 | sp2 | ~128.3 | Doublet |

| C5a, C8a | sp2 | ~119.2 | Doublet |

Note: The chemical shifts are approximate values for the unlabeled compound in CDCl3 and serve as a reference. In the 13C6 labeled variant, the signals for the labeled positions would show significant intensity enhancement and may exhibit complex 13C-13C coupling patterns depending on the specific labeling scheme.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Through-Bond and Through-Space Correlation of Labeled Carbons

Two-dimensional (2D) NMR experiments are indispensable for confirming the precise location of the 13C labels and for the complete assignment of the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates carbon nuclei with their directly attached protons. For this compound, HSQC spectra would show correlations between the aliphatic C1/C2 carbons and their attached protons, as well as between the aromatic CH carbons and their respective protons. This technique unequivocally confirms which protons are bonded to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton nuclei. This is particularly powerful for identifying the connectivity between different parts of the molecule. For instance, correlations would be observed between the aliphatic protons on C1/C2 and the quaternary aromatic carbons (C2a, C8b), as well as other nearby aromatic carbons. These correlations are critical for assembling the carbon skeleton and confirming the positions of the 13C labels relative to the unlabeled parts of the molecule.

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. In this molecule, COSY would show correlations between the geminal and vicinal protons on the C1-C2 ethylene bridge and trace the connectivity of the protons within the aromatic system, helping to assign the aromatic proton signals definitively.

Together, these 2D NMR techniques provide a comprehensive map of the bonding network, allowing for the unambiguous assignment of all carbon and proton signals and confirming the isotopic labeling pattern. mdpi.comscispace.com

Quantitative 13C NMR for Isotopic Enrichment Assessment and Concentration Determination

Quantitative 13C NMR (qNMR) is a powerful method for determining the level of isotopic enrichment and the precise concentration of the labeled compound without the need for an identical, unlabeled standard. nih.gov To achieve accurate quantification, specific experimental parameters must be employed, such as using a 90° pulse angle, ensuring a long relaxation delay (typically 5-7 times the longest T1 relaxation time), and applying gated decoupling to suppress the Nuclear Overhauser Effect (NOE). nih.gov

By integrating the signals of the 13C-enriched carbons and comparing them to the signal of a known amount of an internal standard (e.g., 13C-labeled sodium acetate), the exact concentration can be calculated. nih.gov Furthermore, the ratio of the integrated intensity of the enriched carbon signals to the natural abundance signals of the unlabeled carbons within the same molecule allows for a precise calculation of the isotopic purity.

Table 2: Illustrative Data for Quantitative 13C NMR Analysis

| Parameter | Value |

| Sample Concentration | 10.0 mg/mL |

| Internal Standard (CH₃¹³COONa) | 1.0 mg/mL |

| Integrated Signal (Labeled Aromatic Region) | 85.4 |

| Integrated Signal (Internal Standard) | 15.1 |

| Calculated Isotopic Enrichment | >99% |

Dynamic NMR and Relaxation Studies Utilizing 13C Enrichment for Conformational Analysis

The five-membered ring in 1,2-Dihydro Acenaphthylene is not perfectly planar and can undergo conformational changes, such as ring puckering. Dynamic NMR (DNMR) spectroscopy can be used to study the kinetics of these conformational exchange processes. researchgate.net While the energy barrier for this process in the parent compound is low, the enhanced sensitivity provided by 13C enrichment makes it more feasible to study these dynamics, potentially through variable temperature experiments. researchgate.net

Furthermore, 13C relaxation studies (measuring T1, T2, and NOE) provide detailed insights into the molecule's rotational dynamics (tumbling) in solution. The relaxation times of the 13C-labeled carbons can reveal information about the anisotropy of molecular motion and the internal motions of the ethylene bridge relative to the rigid aromatic framework. Such studies are significantly facilitated by the strong signals from the enriched sites. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Isotope-Induced Spectral Shifts and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The substitution of 12C with the heavier 13C isotope leads to predictable shifts in the vibrational frequencies, providing a powerful tool for spectral assignment and analysis.

Analysis of Isotope-Induced Vibrational Band Shifts

According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Therefore, substituting a 12C atom with a heavier 13C atom will decrease the frequency of the vibrational modes in which that carbon atom participates.

This isotope effect is most pronounced for vibrations that involve significant displacement of the labeled carbon atoms, such as:

C-C stretching vibrations within the aromatic rings.

C-H in-plane and out-of-plane bending modes.

In the IR and Raman spectra of this compound, the bands corresponding to these modes will be shifted to lower wavenumbers (a "red shift") compared to the unlabeled compound. nih.gov This selective shifting allows for the unambiguous assignment of complex vibrational bands and can help differentiate between different conformational states if they exhibit distinct vibrational signatures.

Table 3: Predicted Isotope-Induced Shifts in Vibrational Frequencies

| Vibrational Mode | Typical Frequency (Unlabeled, cm⁻¹) | Predicted Shift for ¹³C Labeling (cm⁻¹) |

| Aromatic C=C Stretch | 1600 - 1450 | -20 to -40 |

| Aliphatic C-H Stretch | 2950 - 2850 | Minimal |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | -10 to -20 |

Note: The predicted shifts are estimates. The actual shift depends on the extent to which the labeled carbon participates in the normal mode of vibration.

High-Resolution Mass Spectrometry for Isotopic Purity Verification and Fragmentation Pathway Studies

High-resolution mass spectrometry (HRMS) serves as a cornerstone in the characterization of isotopically labeled compounds, providing unparalleled accuracy in mass determination and offering deep insights into molecular structure through fragmentation analysis. For this compound, HRMS is indispensable for verifying the successful incorporation of the six carbon-13 isotopes and for elucidating the compound's fragmentation behavior, which is critical for its use as an internal standard in quantitative studies.

Exact Mass Determination and Isotopic Pattern Analysis

The primary application of HRMS in the analysis of this compound is the precise determination of its monoisotopic mass. This measurement provides definitive confirmation of the elemental composition, including the number of incorporated heavy isotopes.

The molecular formula of this compound is C₆[¹³C]₆H₁₀. The theoretical exact mass is calculated based on the masses of the most abundant isotopes of each element, in this case, ¹H, ¹²C, and ¹³C.

Calculation of Theoretical Exact Mass:

Mass of 6 ¹²C atoms = 6 × 12.000000 u = 72.000000 u

Mass of 6 ¹³C atoms = 6 × 13.003355 u = 78.02013 u

Mass of 10 ¹H atoms = 10 × 1.007825 u = 10.07825 u

Theoretical Monoisotopic Mass = 160.09838 u

Experimentally, a high-resolution mass spectrometer would be expected to measure a mass very close to this theoretical value, typically within a few parts per million (ppm) of error. This high accuracy is crucial for distinguishing the labeled compound from any potential isobaric interferences.

Isotopic pattern analysis further corroborates the successful labeling of the molecule. The mass spectrum of this compound will exhibit a characteristic isotopic distribution. The most intense peak in this cluster, the monoisotopic peak (M), will correspond to the molecule containing only ¹²C (for the unlabeled portion), ¹³C (for the labeled portion), and ¹H isotopes. Less intense peaks (M+1, M+2, etc.) will also be present due to the natural abundance of ¹³C in the unlabeled portion of the molecule and any residual unlabeled starting material. The relative intensities of these peaks can be theoretically predicted and compared with the experimental data to assess the isotopic purity of the sample.

Table 1: Theoretical vs. Expected Experimental High-Resolution Mass Spectrometry Data for this compound

| Parameter | Theoretical Value | Expected Experimental Value |

| Molecular Formula | C₆[¹³C]₆H₁₀ | C₆[¹³C]₆H₁₀ |

| Monoisotopic Mass (u) | 160.09838 | 160.0984 ± 0.0008 (assuming 5 ppm mass accuracy) |

| Major Isotopologue | [¹²C]₆[¹³C]₆[¹H]₁₀ | [¹²C]₆[¹³C]₆[¹H]₁₀ |

This table is generated based on theoretical calculations and typical instrument performance. Actual experimental values may vary slightly.

Fragmentation Pathway Elucidation using ¹³C Labeling

Tandem mass spectrometry (MS/MS) experiments performed on a high-resolution instrument are employed to study the fragmentation pathways of this compound. In these experiments, the molecular ion ([M]⁺˙ or [M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID), leading to the formation of various fragment ions. The presence of the six ¹³C atoms serves as a powerful tool for tracking the fate of different parts of the molecule during fragmentation.

Based on the known fragmentation patterns of polycyclic aromatic hydrocarbons (PAHs), a likely fragmentation pathway for the 1,2-Dihydro Acenaphthylene radical cation ([C₆[¹³C]₆H₁₀]⁺˙) involves the loss of small, stable neutral molecules. A prominent fragmentation route for related PAHs is the expulsion of acetylene (B1199291) (C₂H₂). nih.govnih.govrsc.org For 1,2-Dihydro Acenaphthylene, dehydrogenation to form the more stable aromatic acenaphthylene cation is also a probable initial step.

A plausible fragmentation pathway can be proposed:

Dehydrogenation: The initial fragmentation step is likely the loss of two hydrogen atoms to form the stable acenaphthylene-13C6 radical cation.

[C₆[¹³C]₆H₁₀]⁺˙ → [C₆[¹³C]₆H₈]⁺˙ + H₂ (Neutral Loss: 2.01565 u)

Loss of Acetylene: The resulting acenaphthylene-13C6 radical cation can then undergo the characteristic loss of an acetylene molecule. The distribution of ¹³C atoms in the lost acetylene and the remaining fragment ion provides insight into the rearrangement processes preceding dissociation.

[C₆[¹³C]₆H₈]⁺˙ → [C₄[¹³C]₆H₆]⁺˙ + C₂H₂ (if unlabeled carbons are lost)

[C₆[¹³C]₆H₈]⁺˙ → [C₅[¹³C]₅H₆]⁺˙ + ¹²C¹³CH₂ (if a mix of labeled and unlabeled carbons are lost)

[C₆[¹³C]₆H₈]⁺˙ → [C₆[¹³C]₄H₆]⁺˙ + [¹³C]₂H₂ (if labeled carbons are lost)

The exact masses of the resulting fragment ions, as measured by HRMS, would allow for the determination of their elemental compositions, and the ¹³C label would confirm which carbon atoms are retained in the charged fragment. For instance, observing a fragment with a mass corresponding to [C₄[¹³C]₆H₆]⁺˙ would indicate that the lost acetylene molecule was composed entirely of ¹²C atoms. Conversely, a fragment corresponding to [C₆[¹³C]₄H₆]⁺˙ would signify the loss of a fully ¹³C-labeled acetylene molecule. This level of detail is invaluable for understanding the intricate mechanisms of PAH fragmentation.

Table 2: Proposed Fragment Ions and Neutral Losses for this compound in High-Resolution Mass Spectrometry

| Proposed Fragment Ion | Elemental Composition | Theoretical Exact Mass (u) | Proposed Neutral Loss | Elemental Composition of Neutral Loss |

| [M-H₂]⁺˙ | C₆[¹³C]₆H₈ | 158.08273 | H₂ | H₂ |

| [M-H₂-C₂H₂]⁺˙ (unlabeled loss) | C₄[¹³C]₆H₆ | 132.06708 | C₂H₂ | ¹²C₂H₂ |

| [M-H₂-C₂H₂]⁺˙ (mixed loss) | C₅[¹³C]₅H₆ | 133.07044 | C₂H₂ | ¹²C¹³CH₂ |

| [M-H₂-C₂H₂]⁺˙ (labeled loss) | C₆[¹³C]₄H₆ | 134.07379 | C₂H₂ | ¹³C₂H₂ |

This table presents hypothetical fragmentation based on known PAH behavior. The actual observed fragments and their relative abundances would depend on the specific ionization and collision energy conditions.

Theoretical and Computational Studies of 1,2 Dihydro Acenaphthylene 13c6

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,2-Dihydro Acenaphthylene-13C6 at the electronic level. These methods provide detailed information on the molecule's geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for polycyclic aromatic hydrocarbons (PAHs) and their derivatives. rsc.org For this compound, DFT is instrumental in performing geometry optimization to find the most stable three-dimensional arrangement of its atoms. Functionals such as B3LYP, PBE0, and M06-2X, paired with basis sets like 6-311++G(d,p) or the correlation-consistent cc-pVTZ, are commonly employed to accurately model the structure. rsc.orgresearchgate.netwikipedia.org

A primary application of DFT in this context is the prediction of spectroscopic properties, particularly Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The IUPAC name for the parent compound, acenaphthene (B1664957), is 1,2-dihydroacenaphthylene. wikipedia.orgrsc.orgepa.govlgcstandards.com The prediction of ¹³C NMR spectra is especially relevant for this compound. While the low natural abundance of ¹³C (about 1.1%) can make experimental detection challenging for unlabeled compounds, the isotopic enrichment in this compound makes the labeled carbon signals strong and readily observable. youtube.comnih.gov

DFT calculations can predict the ¹³C chemical shifts with a high degree of accuracy. nih.govrsc.org The calculations involve first optimizing the molecular geometry and then computing the nuclear magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). libretexts.org For this compound, not only can the chemical shifts of the six labeled carbons be predicted, but also the significant ¹³C-¹³C spin-spin coupling constants between adjacent labeled nuclei, providing invaluable data for structural confirmation. A study on [1-¹³C]acenaphthene demonstrated the power of using a ¹³C-labeled precursor to trace biodegradation pathways via ¹³C NMR, identifying metabolites like 1-acenaphthenol (B129857) and 1-acenaphthenone (B129850) by their characteristic chemical shifts. nih.gov This highlights how theoretical predictions can aid in the interpretation of complex experimental spectra.

Table 1: Predicted ¹³C NMR Chemical Shifts and Couplings for a Hypothetical this compound Structure (Note: This table is illustrative, based on typical DFT calculation outputs for similar compounds.)

| Carbon Atom | Predicted Chemical Shift (ppm, rel. to TMS) | Key Predicted ¹J(C,C) Coupling (Hz) |

|---|---|---|

| C1/C2 (Aliphatic) | 30.5 | 35.2 |

| C2a/C8b (Bridgehead) | 140.1 | 56.8 |

| C3/C8 | 128.2 | 55.1 |

| C4/C7 | 122.5 | 58.0 |

| C5/C6 | 120.0 | 56.5 |

| C5a/C8a (Internal) | 132.4 | 60.3 |

For calculations demanding higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. nih.gov These methods are computationally more intensive than DFT but provide benchmark-quality data for energies and structures. dntb.gov.uanih.gov For a molecule like this compound, high-accuracy ab initio calculations can be used to validate the geometries obtained from DFT methods and to compute highly accurate binding energies and reaction enthalpies. rsc.org

These methods are also crucial for accurately modeling subtle electronic effects, including van der Waals interactions, which are important in the condensed phase and for understanding intermolecular interactions of PAHs. rsc.org While performing a full geometry optimization with a large basis set using a method like CCSD(T) might be computationally prohibitive, single-point energy calculations on DFT-optimized geometries can provide a "gold standard" for the molecule's energetic properties. Such calculations are vital for creating accurate potential energy surfaces used in further simulations of reaction dynamics or spectroscopic phenomena.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. shareok.orgrsc.org For this compound, MD simulations can reveal important information about its conformational flexibility, particularly concerning the five-membered dihydro ring. These simulations model the atomic motions by solving Newton's equations of motion, where the forces between atoms are typically described by a molecular force field. shareok.org

An MD simulation would allow researchers to study:

Conformational Flexibility: The puckering and twisting of the ethylene (B1197577) bridge (C1-C2) and its effect on the planarity of the naphthalene (B1677914) moiety.

Vibrational Motion: The time evolution of bond lengths and angles, providing insight into the molecule's vibrational modes. The inclusion of ¹³C isotopes would lead to lower frequencies for modes involving these heavier atoms.

Solvent Effects: By placing the molecule in a simulation box with explicit solvent molecules (e.g., water or an organic solvent), MD can be used to study solvation structure and dynamics, which is crucial for understanding its behavior in solution.

Table 2: Typical Parameters and Outputs of an MD Simulation for this compound (Note: This table is illustrative of a typical MD study design.)

| Simulation Parameter/Analysis | Description |

|---|---|

| Force Field | CHARMM, AMBER, or OPLS-AA; parameterized for PAHs. |

| Simulation Time | Nanoseconds to microseconds to capture relevant motions. |

| Ensemble | NVT (constant volume, temperature) or NPT (constant pressure, temperature). |

| Analyzed Property: RMSD | Root Mean Square Deviation to assess structural stability over time. |

| Analyzed Property: RDF | Radial Distribution Function to analyze solvent structure around the molecule. |

| Analyzed Property: Dihedral Angle Distribution | To quantify the flexibility and puckering of the five-membered ring. |

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for exploring the reactivity of this compound. nih.govrsc.org By mapping potential energy surfaces, researchers can identify likely reaction pathways, locate the high-energy transition states that connect reactants to products, and calculate the activation energies that govern reaction rates. nih.govmdpi.com This is particularly useful for understanding degradation pathways, metabolism, or synthetic derivatization.

For example, the oxidation of 1,2-Dihydro Acenaphthylene (B141429) is of environmental and toxicological interest. DFT calculations can be used to model the reaction with an oxidizing agent, such as a hydroxyl radical (•OH). mdpi.com The calculations would proceed by:

Identifying potential sites of attack (e.g., the aliphatic C-H bonds at C1/C2 or the aromatic rings).

Locating the transition state structure for each potential pathway.

Calculating the activation barrier (the energy difference between the reactants and the transition state).

The pathway with the lowest activation barrier is typically the most favorable. nih.gov The presence of ¹³C isotopes does not significantly alter the electronic potential energy surface but can influence reaction rates through kinetic isotope effects (KIEs), which arise from differences in vibrational zero-point energies between the ¹²C and ¹³C isotopologues. acs.org Automated reaction prediction software can further help in exploring complex reaction networks for applications like materials degradation. nih.govpurdue.edu

Modeling of Isotope Effects and Spectroscopic Parameters

The defining feature of this compound is its isotopic composition, and computational methods are essential for modeling the resulting isotope effects. icm.edu.plepfl.ch These effects manifest in various spectroscopic and physical properties.

The primary influence of isotopic substitution is on the vibrational frequencies of the molecule. Because ¹³C is heavier than ¹²C, bonds involving the ¹³C atoms will vibrate at lower frequencies. This can be calculated accurately using DFT or ab initio methods by computing the harmonic frequencies for both the unlabeled and the ¹³C6-labeled molecule. These changes would be observable in the molecule's infrared (IR) and Raman spectra. aps.org

Perhaps the most significant consequences are the isotope effects on NMR chemical shifts. dntb.gov.uaruc.dk While the electronic structure is largely unchanged, the altered vibrational wavefunctions lead to subtle changes in average bond lengths and angles, which in turn cause small but measurable shifts in the NMR signals of the labeled nucleus and its neighbors. These are known as isotope shifts. nih.gov

Furthermore, the strategic placement of six ¹³C atoms is exceptionally useful for NMR spectroscopy. It overcomes the low natural abundance issue and, more importantly, allows for the measurement of ¹³C-¹³C spin-spin couplings through one, two, or three bonds. nih.govlibretexts.org These coupling constants are highly sensitive to the dihedral angles and bonding environment between the coupled nuclei, providing powerful constraints for determining the three-dimensional structure and conformation in solution. Computational models are critical for predicting these coupling constants and relating them to specific structural features. Studies have successfully used ¹³C-labeled PAHs to investigate their environmental fate and metabolic transformations. nih.govnih.govnih.gov

Table 3: Summary of Key Isotope Effects in this compound

| Property | Effect of ¹³C6 Labeling | Computational Method |

|---|---|---|

| Vibrational Frequencies | Red-shift (lowering) of frequencies for modes involving labeled carbons. | DFT/Ab Initio Frequency Calculation |

| NMR Chemical Shifts | Appearance of strong signals for labeled carbons; small isotope shifts on neighboring nuclei. | DFT-GIAO Calculations |

| NMR Coupling Constants | Enables measurement of ¹J(C,C), ²J(C,C), etc., providing structural data. | DFT Spin-Spin Coupling Calculation |

| Kinetic Isotope Effect (KIE) | Slight alteration of reaction rates for reactions involving bond-making/breaking at labeled sites. | Transition State Theory with Vibrational Analysis |

Advanced Applications of 1,2 Dihydro Acenaphthylene 13c6 in Specialized Research Domains

Precursor in the Synthesis of Other Isotopically Labeled Complex Molecules and Research Standards

The strategic placement of ¹³C atoms in 1,2-Dihydro Acenaphthylene-13C6 makes it a valuable starting material, or precursor, for the creation of a wide array of other labeled molecules. These newly synthesized compounds are essential for a variety of research applications, from fundamental studies in material science to the development of exacting analytical standards for environmental safety.

Building Blocks for Probing Chemical Processes in Material Science

In the field of material science, this compound and its derivatives are instrumental in the synthesis of labeled polymers and other advanced materials. Acenaphthylene (B141429), a related compound, is recognized as an important building block for organic semiconductors. rsc.org The introduction of a ¹³C-labeled version of this building block allows for detailed investigations into the structure, dynamics, and degradation of these materials. For instance, techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can leverage the ¹³C label to probe the molecular architecture and behavior of polymers, providing insights that are not accessible with unlabeled materials. polymersource.ca This capability is crucial for designing novel materials with tailored electronic and optical properties for use in applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).

Preparation of Labeled Analytical Standards for Environmental Monitoring and Calibration

The synthesis of ¹³C-labeled analytical standards is a cornerstone of modern environmental analysis. This compound can be used to generate a suite of labeled PAH standards, which are critical for the accurate quantification of these widespread environmental pollutants. nih.gov Traditional analytical methods often use deuterated standards (labeled with deuterium (B1214612), a heavy isotope of hydrogen). However, these can sometimes undergo back-exchange, where the deuterium atoms are replaced by hydrogen, compromising the accuracy of the analysis. dspsystems.eu In contrast, ¹³C-labeled standards, such as those derived from this compound, are not susceptible to this exchange, making them a more robust and reliable choice for isotope dilution mass spectrometry. dspsystems.euisotope.com This high level of accuracy is essential for regulatory bodies and environmental agencies that monitor PAH levels in air, water, and soil to protect public health. epa.gov

| Labeled Compound Application | Key Advantages of ¹³C Labeling |

| Synthesis of Labeled Polymers | Enables detailed structural analysis via techniques like solid-state NMR. |

| Preparation of Analytical Standards | Provides high accuracy and reliability in quantification due to the stability of the ¹³C label. dspsystems.euisotope.com |

| Environmental Monitoring | Allows for precise measurement of pollutants in complex environmental matrices. nih.govepa.gov |

Environmental Fate and Degradation Studies Utilizing Isotopic Tracers

Understanding how pollutants like PAHs behave and break down in the environment is a critical area of research. This compound serves as a powerful isotopic tracer in these studies, allowing scientists to track its journey and transformation within various environmental compartments.

Elucidation of Photodegradation Mechanisms

Many PAHs are known to degrade when exposed to sunlight, a process known as photodegradation. By using this compound, researchers can meticulously follow the chemical changes that occur during this process. The ¹³C label acts as a beacon, allowing for the identification of intermediate and final degradation products through techniques like mass spectrometry. This detailed information helps in constructing a complete picture of the photodegradation pathway, which can be influenced by factors such as the presence of other chemicals and the nature of the environmental matrix (e.g., water, soil, or air). nih.gov

Investigation of Abiotic and Biotic Transformation Pathways in Environmental Matrices

Beyond photodegradation, PAHs can be transformed through a variety of other abiotic (non-biological) and biotic (biological) processes in the environment. For example, certain microorganisms have evolved the ability to break down PAHs as a source of carbon and energy. researchgate.net By introducing this compound into a microbial culture or a soil microcosm, scientists can trace the uptake and metabolism of the compound by the microorganisms. nih.gov Analysis of the resulting metabolites, which will also carry the ¹³C label, provides direct evidence of the specific biochemical reactions involved in the degradation pathway. This knowledge is invaluable for developing and optimizing bioremediation strategies for PAH-contaminated sites.

Tracing the Fate of Polycyclic Aromatic Hydrocarbons in Complex Systems

The environment is an incredibly complex mixture of different chemical and biological entities. Tracing the fate of a specific pollutant within such a system is a significant challenge. The use of ¹³C-labeled compounds like this compound offers a distinct advantage in this endeavor. researchgate.net The labeled compound can be introduced into a model ecosystem, and its movement, partitioning between different phases (e.g., water, sediment, and biota), and transformation can be monitored over time. nih.gov This approach provides a more realistic understanding of the environmental behavior of PAHs compared to studies conducted in simplified laboratory settings. The insights gained from these tracer studies are essential for developing accurate environmental models that can predict the long-term fate and potential impact of PAH pollution.

| Research Area | Application of this compound | Research Findings |

| Photodegradation | Tracking the formation of degradation products under light exposure. | Elucidation of reaction pathways and influencing factors. nih.gov |

| Biotic Transformation | Following the metabolic breakdown by microorganisms. | Identification of specific enzymatic reactions and metabolites. researchgate.netnih.gov |

| Environmental Fate | Monitoring the distribution and transformation in complex environmental systems. | Understanding of partitioning behavior and persistence of PAHs. researchgate.net |

Studies in Materials Science: Incorporation into Advanced Materials for Spectroscopic Probing

The strategic integration of 1,2-Dihydroacenaphthylene-13C6 into polymer matrices allows for highly sensitive and specific analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the 13C isotope, with its distinct nuclear spin properties, enables researchers to differentiate the labeled monomer units from the bulk of the polymer backbone, which is predominantly composed of the 12C isotope. This isotopic enrichment serves as a powerful spectroscopic handle to probe the local environment and dynamic processes within the material.

Tracing Polymerization Mechanisms with Labeled Monomers

The use of 1,2-Dihydroacenaphthylene-13C6 as a labeled monomer provides invaluable insights into the intricate mechanisms of polymerization. By monitoring the changes in the 13C NMR spectrum during the polymerization reaction, researchers can track the consumption of the monomer and the formation of new covalent bonds as it incorporates into the growing polymer chain.

A key application lies in the elucidation of polymerization kinetics and the determination of monomer reactivity ratios in copolymerization systems. The distinct chemical shifts of the 13C nuclei in the monomer versus the polymer allow for the quantification of their respective concentrations over time. This data is crucial for validating theoretical models of polymerization and for optimizing reaction conditions to achieve desired polymer compositions and microstructures.

Table 1: Illustrative 13C NMR Chemical Shift Changes Upon Polymerization

| Carbon Position in 1,2-Dihydroacenaphthylene-13C6 | Chemical Shift (ppm) - Monomer | Chemical Shift (ppm) - Incorporated in Polymer |

| C1/C2 (ethylene bridge) | ~30 | ~40-45 |

| Aromatic Carbons | ~120-145 | ~125-150 (with slight shifts indicating new covalent linkages) |

Note: The exact chemical shifts can vary depending on the specific polymer system and the solvent used.

The comparison of the 13C NMR spectra of the monomer and the resulting polymer unambiguously demonstrates the transformation. The disappearance of signals corresponding to the vinyl group of the monomer and the appearance of new signals in the aliphatic region of the polymer spectrum confirm the successful incorporation of the labeled unit.

Investigation of Material Degradation Processes and Long-Term Stability

Understanding the long-term stability of polymeric materials is paramount for their application in demanding environments. 1,2-Dihydroacenaphthylene-13C6 serves as a sensitive probe for investigating degradation mechanisms, such as thermal decomposition, photo-oxidation, and chemical attack.

By strategically placing the 13C-labeled units within the polymer structure, researchers can monitor changes in the chemical environment around these specific sites as the material ages. For instance, the formation of new functional groups, such as carbonyls or hydroxyls, as a result of oxidation can be detected by characteristic shifts in the 13C NMR spectrum. This allows for the identification of the initial sites of degradation and the subsequent chemical pathways involved.

Furthermore, by analyzing the fragments produced during degradation using techniques like mass spectrometry, the presence of 13C-labeled fragments can help to pinpoint the specific bonds that are most susceptible to cleavage. This detailed molecular-level information is instrumental in the rational design of more durable and resilient materials.

Q & A

(Basic) How can factorial design optimize the synthesis of 1,2-Dihydro Acenaphthylene-13C6?

Answer:

Factorial design allows systematic variation of synthesis parameters (e.g., temperature, catalyst concentration, reaction time) to identify interactions between variables. For example:

- Pre-experimental design (simplest form) can screen critical parameters like isotopic labeling efficiency .

- Full factorial design evaluates all combinations of factors, enabling optimization of yield and purity. Use regression analysis (e.g., orthogonal design) to model relationships between variables and outcomes .

- Validation : Confirm reproducibility via triplicate trials and statistical tools (ANOVA).

(Basic) What are the best practices for characterizing isotopic purity using NMR?

Answer:

13C NMR is critical for verifying isotopic enrichment:

- Experimental setup : Use deuterated solvents (e.g., CDCl₃) and reference standards (e.g., tetramethylsilane).

- Spectral analysis : Compare peak integrals of 13C-labeled carbons (e.g., [13C6] signals at ~100–150 ppm) against natural abundance 12C signals .

- Quantification : Employ internal standards (e.g., 13C6-labeled analogs) to calculate isotopic purity >98% .

(Advanced) How does the 13C6 label enhance environmental tracing of acenaphthylene derivatives?

Answer:

13C6 labeling enables precise tracking in environmental matrices:

- Isotope dilution mass spectrometry (IDMS) : Spike samples with 13C6-acenaphthylene to correct matrix effects and improve quantification accuracy in GC-MS .

- Degradation studies : Monitor isotopic ratios (13C/12C) to distinguish biotic vs. abiotic degradation pathways .

- Limitations : Address potential interferences from co-eluting 13C-labeled contaminants (e.g., 13C6H3Cl5O) via high-resolution MS/MS .

(Advanced) How to resolve spectral contradictions in degradation product analysis?

Answer:

Contradictions arise from unstable intermediates or matrix effects:

- Tandem MS (MS/MS) : Fragment ions (e.g., m/z 186.068 for dihydroxyacenaphthene) confirm degradation pathways .

- Isotopic pattern deconvolution : Use software (e.g., XCalibur) to separate 13C6-labeled parent compounds from natural-abundance byproducts .

- Control experiments : Compare degradation under inert (N₂) vs. oxidative (O₂) conditions to identify artifact formation .

(Advanced) What statistical methods optimize analytical method development for 13C6-labeled PAHs?

Answer:

- Orthogonal design : Test factors like column type (C18 vs. phenyl), mobile phase (acetonitrile/water), and flow rate to maximize separation efficiency .

- Response surface methodology (RSM) : Model interactions between variables (e.g., pH and temperature) to optimize recovery rates in solid-phase extraction .

- Validation : Calculate limits of detection (LOD) and quantification (LOQ) using ICH Q2(R1) guidelines .

(Basic) What solvents stabilize this compound for long-term storage?

Answer:

- Acetone or acetonitrile : Preserve stability at -20°C due to low reactivity and high solubility (e.g., 100 mg/L solutions) .

- Avoid protic solvents (e.g., methanol) to prevent hydrogen exchange with deuterated or 13C-labeled sites .

- Stability testing : Monitor degradation via UV-Vis (λmax ~254 nm) over 6–12 months .

(Advanced) How to address batch-to-batch variability in isotopic labeling efficiency?

Answer:

- Quality control (QC) : Use LC-MS to quantify 13C6 incorporation in each batch; discard batches with <95% isotopic purity .

- Process control : Implement real-time monitoring (e.g., inline IR spectroscopy) during synthesis to adjust reaction conditions dynamically .

- Data reconciliation : Apply multivariate analysis (e.g., PCA) to correlate variability with process parameters (e.g., catalyst aging) .

(Basic) Which analytical techniques quantify trace impurities in 13C6-acenaphthylene?

Answer:

- GC-MS with SIM mode : Target ions (e.g., m/z 154 for acenaphthene) with detection limits <0.1 ng/mL .

- HPLC-UV/FLD : Use fluorescence detection (ex/em: 290/340 nm) for PAH-specific sensitivity .

- Cross-validation : Compare results across techniques to rule out false positives (e.g., column bleed in GC) .

(Advanced) How to model the environmental fate of 13C6-acenaphthylene using isotopic tracers?

Answer:

- Stable isotope probing (SIP) : Incubate environmental samples with 13C6-acenaphthylene and track 13CO₂ production to quantify mineralization rates .

- Biotic vs. abiotic partitioning : Use dual-isotope (13C/15N) labeling to differentiate microbial uptake from photodegradation .

- Kinetic modeling : Fit first-order decay constants (k) to experimental data using software like AQUASIM .

(Advanced) What are the challenges in synthesizing deuterated analogs of this compound?

Answer:

- Isotopic scrambling : Minimize via low-temperature reactions (e.g., -78°C) and non-acidic catalysts (e.g., Pd/C) .

- Purification : Use preparative HPLC with phenyl-hexyl columns to separate deuterated (e.g., d6) and 13C6 isomers .

- Characterization : Confirm deuteration sites via 2H NMR and high-resolution MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.